2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.31 (s, 3H) : Methyl group on the phenyl ring
- δ 3.72 (s, 2H) : Acetamide CH₂ protons
- δ 7.28–8.45 (m, 10H) : Aromatic protons (4-chlorophenyl, substituted phenyl, thiazolo[5,4-B]pyridine)
- δ 10.12 (s, 1H) : Amide N-H proton.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 169.8 : Carbonyl carbon (C=O)
- δ 152.3, 148.6, 141.2 : Thiazolo[5,4-B]pyridine carbons
- δ 137.5–121.4 : Aromatic carbons
- δ 20.1 : Methyl carbon.
The absence of splitting in the methyl singlet confirms no neighboring protons, consistent with its position on the phenyl ring.
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr, cm⁻¹):
- 3275 : N-H stretching (amide)
- 1684 : C=O stretching (amide I band)
- 1593 : C=N stretching (thiazole ring)
- 1540 : C=C aromatic stretching
- 745 : C-Cl stretching.
The amide II band (N-H bending coupled with C-N stretching) appears at 1532 cm⁻¹, confirming secondary amide formation.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) reveals:
- Molecular ion : m/z 394.1 [M+H]⁺ (calc. 393.9 for C₂₁H₁₆ClN₃OS)
- Major fragments:
The base peak at m/z 178.0 corresponds to cleavage between the phenyl and thiazolo[5,4-B]pyridine moieties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-16(20-25-18-6-3-11-23-21(18)27-20)4-2-5-17(13)24-19(26)12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBZPICECMNGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those structurally related to 2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide. For instance, compounds with similar thiazole structures have demonstrated significant activity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of the PI3K/Akt signaling pathway .
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial activities. Research indicates that compounds with thiazole moieties exhibit efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial action is attributed to their ability to disrupt cellular processes in pathogens, making them promising candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole-based compounds have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of an appropriate thiazole derivative with an arylacetamide under basic conditions.
- Cyclization Techniques : Further cyclization reactions can be employed to form the thiazolo-pyridine core structure.
- Purification Methods : Techniques such as recrystallization or chromatography are utilized to purify the final product, ensuring high yield and purity for biological testing .
Case Study 1: Anticancer Screening
A study evaluated a series of thiazole derivatives for their anticancer activity against MCF7 cells. Among those tested, derivatives similar to this compound showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cells. The study utilized assays such as the Sulforhodamine B assay to quantify cell viability post-treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, a selection of thiazole derivatives was screened against various pathogens. Compounds that closely resemble this compound exhibited significant inhibition zones in disk diffusion assays against both Staphylococcus aureus and Escherichia coli strains. This highlights their potential utility in addressing antibiotic resistance issues prevalent in modern medicine .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound belongs to a broader class of acetamide derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related compounds, focusing on core motifs, substituents, and physicochemical/biological properties:
Biological Activity
2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a pyridine ring, which is significant for its pharmacological properties. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and anticancer activities.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- A thiazole moiety,
- A pyridine ring,
- A chlorophenyl substituent.
Antimicrobial Activity
Research has shown that thiazole derivatives often possess significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were recorded at 31.25 µg/mL for certain derivatives against pathogenic strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably:
- Compounds with similar structural features have shown cytotoxic effects against cancer cell lines such as Caco-2 and A549.
- The mechanism of action may involve the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Caco-2 | < 10 | Topoisomerase II inhibition |
| Similar Thiazole Derivative | A549 | < 20 | Induction of apoptosis |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole-based compounds have also been documented. They may exert their effects by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that these compounds can modulate pathways involved in inflammation, thereby reducing the overall inflammatory response .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to:
- Inhibition of enzymes such as topoisomerases ,
- Disruption of cellular signaling pathways,
- Induction of oxidative stress leading to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a thiazole derivative similar to the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In vitro tests showed that compounds with the thiazole-pyridine framework significantly reduced cell viability in various cancer cell lines, suggesting their utility in cancer therapy .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
